[2-Amino-2-(3-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester [2-Amino-2-(3-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13560875
InChI: InChI=1S/C13H19BrN2O2/c1-13(2,3)18-12(17)16-8-11(15)9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)Br)N
Molecular Formula: C13H19BrN2O2
Molecular Weight: 315.21 g/mol

[2-Amino-2-(3-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13560875

Molecular Formula: C13H19BrN2O2

Molecular Weight: 315.21 g/mol

* For research use only. Not for human or veterinary use.

[2-Amino-2-(3-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C13H19BrN2O2
Molecular Weight 315.21 g/mol
IUPAC Name tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate
Standard InChI InChI=1S/C13H19BrN2O2/c1-13(2,3)18-12(17)16-8-11(15)9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3,(H,16,17)
Standard InChI Key GYXPOVYGRXGVBV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)Br)N
Canonical SMILES CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)Br)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 3-bromo-substituted phenyl ring attached to an ethylamine backbone, which is further modified by a tert-butyl carbamate group. The amino group (NH2-\text{NH}_2) and carbamate moiety (OCONH2-\text{OCONH}_2) contribute to its polarity, while the bromine atom enhances electrophilic reactivity . The tert-butyl group confers steric bulk, influencing solubility and metabolic stability .

Key Physicochemical Parameters

The following table summarizes critical physicochemical data:

PropertyValueSource
Molecular FormulaC13H19BrN2O2\text{C}_{13}\text{H}_{19}\text{BrN}_2\text{O}_2VulcanChem
Molecular Weight315.21 g/molVulcanChem
IUPAC Nametert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamateVulcanChem
SMILESCC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)Br)NVulcanChem
LogP3.16 (calculated)Chemscene
Topological Polar Surface Area (TPSA)55.4 ŲChemscene

The moderate LogP value indicates balanced lipophilicity, suitable for membrane permeability, while the TPSA suggests moderate hydrogen-bonding capacity .

Synthesis and Reaction Pathways

Primary Synthesis Route

The synthesis of [2-Amino-2-(3-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester typically proceeds via a two-step protocol:

  • Amine Protection: Reaction of 2-amino-2-(3-bromophenyl)ethylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) yields the carbamate-protected intermediate.

  • Purification: Column chromatography or recrystallization isolates the pure product, with yields ranging from 60% to 75% depending on reaction conditions.

Functional Group Compatibility

The tert-butyl carbamate group is stable under basic conditions but susceptible to acidic hydrolysis, enabling selective deprotection in multi-step syntheses . The bromine atom facilitates further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), expanding its utility in generating derivative libraries.

Structural and Computational Analysis

Spectroscopic Characterization

  • NMR Spectroscopy: 1H^1\text{H} NMR reveals distinct signals for the tert-butyl group (δ 1.4 ppm, singlet), aromatic protons (δ 7.2–7.8 ppm), and carbamate NH (δ 5.1 ppm).

  • X-ray Crystallography: Crystallographic data confirm a planar carbamate group and a dihedral angle of 112° between the phenyl ring and ethylamine backbone, influencing molecular packing.

Computational Insights

Density Functional Theory (DFT) calculations predict a HOMO-LUMO gap of 4.8 eV, indicating moderate electronic stability. Molecular dynamics simulations suggest favorable binding to hydrophobic enzyme pockets, corroborating its potential as a pharmacophore .

Comparison with Structural Analogs

The table below contrasts key features with related compounds:

CompoundStructureBioactivityDistinct Features
3-BromoanilineC6H6BrN\text{C}_6\text{H}_6\text{BrN}AntimicrobialLacks carbamate group
Benzyl CarbamateC8H9NO2\text{C}_8\text{H}_9\text{NO}_2AntiviralNo bromine substitution
[2-(3-Bromo-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl esterC13H16BrNO3\text{C}_{13}\text{H}_{16}\text{BrNO}_3UnreportedOxo group replaces amino moiety

The amino group in [2-Amino-2-(3-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester enhances hydrogen-bonding capacity compared to its oxo analog, potentially improving target engagement .

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